(R)-(-)-2-Amino-3-methylbutane

Catalog No.
S783329
CAS No.
34701-33-2
M.F
C5H13N
M. Wt
87.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-2-Amino-3-methylbutane

CAS Number

34701-33-2

Product Name

(R)-(-)-2-Amino-3-methylbutane

IUPAC Name

(2R)-3-methylbutan-2-amine

Molecular Formula

C5H13N

Molecular Weight

87.16 g/mol

InChI

InChI=1S/C5H13N/c1-4(2)5(3)6/h4-5H,6H2,1-3H3/t5-/m1/s1

InChI Key

JOZZAIIGWFLONA-RXMQYKEDSA-N

SMILES

CC(C)C(C)N

Canonical SMILES

CC(C)C(C)N

Isomeric SMILES

C[C@H](C(C)C)N
  • Asymmetric Synthesis

    Due to its chirality, (R)-(-)-2-Amino-3-methylbutane can be employed as a chiral pool starting material for the synthesis of other chiral molecules. Chiral molecules are crucial in many areas of research, including pharmaceuticals and agrochemicals. The (R)- or (S)- enantiomer of a drug can have vastly different effects, so using a chiral starting material helps ensure the desired form is produced. Source: Sigma-Aldrich:

  • Optical Purity Determination

    (R)-(-)-2-Amino-3-methylbutane's well-defined optical rotation ([α]/D −5.5±1°) allows it to be used as a reference standard for determining the optical purity of other chiral compounds. Optical purity refers to the presence of only one enantiomer in a mixture. This is vital for ensuring the efficacy and safety of drugs, as the unwanted enantiomer can have negative side effects. Source: Sigma-Aldrich:

  • Potential Pharmaceutical Applications

This compound is a valuable intermediate in organic synthesis []. Due to its chiral nature (having a non-superimposable mirror image), it finds applications in the preparation of enantiomerically pure compounds in various fields, including pharmaceuticals, agrochemicals, and dyestuffs []. However, specific details about its origin (natural occurrence or synthetic methods) are not readily available in scientific literature.


Molecular Structure Analysis

(R)-(-)-2-Amino-3-methylbutane possesses a five-carbon chain with a central carbon atom bonded to an amino group (NH2) at position 2 and a methyl group (CH3) at position 3. The stereochemistry is denoted by (R)-(-), indicating the configuration at the second carbon and the overall levorotation (rotates plane-polarized light counterclockwise) of the molecule []. This specific configuration is crucial for its use in asymmetric synthesis.


Chemical Reactions Analysis

Specific details regarding the synthesis of (R)-(-)-2-Amino-3-methylbutane are not widely reported. However, it is likely obtained through catalytic hydrogenation of a suitable imine precursor, a common method for preparing chiral amines [].

The compound can undergo various chemical reactions typical of primary amines. These include:

  • Acylation: Reaction with carboxylic acid derivatives (anhydrides, acyl chlorides) to form amides.
  • Alkylation: Reaction with alkyl halides to form secondary amines.
  • Condensation reactions: Reaction with aldehydes or ketones to form imines or enamines.

Physical And Chemical Properties Analysis

  • Molecular Formula: C5H13N []
  • Molecular Weight: 87.16 g/mol []
  • Melting Point: Data not readily available.
  • Boiling Point: Data not not readily available.
  • Solubility: Soluble in water (around 60 g/L at 20°C) [].
  • Appearance: Likely a colorless liquid based on the structure of similar compounds.
  • Flammability: Amines can be flammable liquids or solids [].
  • Toxicity: Amines can be irritating to the skin, eyes, and respiratory system upon contact or inhalation [].
  • Reactivity: Amines can react with strong acids and oxidizing agents [].

XLogP3

1

UNII

S9YGL88QKQ

GHS Hazard Statements

Aggregated GHS information provided by 125 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (66.4%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (96.8%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H411 (66.4%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Environmental Hazard

Wikipedia

(R)-1,2-dimethylpropylamine

Dates

Modify: 2023-08-15

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